Hexahydrofuro[3,2-b]furan-3,6-diol

Catalog No.
S3720366
CAS No.
24332-71-6
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrofuro[3,2-b]furan-3,6-diol

CAS Number

24332-71-6

Product Name

Hexahydrofuro[3,2-b]furan-3,6-diol

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2

InChI Key

KLDXJTOLSGUMSJ-UHFFFAOYSA-N

SMILES

C1C(C2C(O1)C(CO2)O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O

Hexahydrofuro[3,2-b]furan-3,6-diol, also known as isomannide, is a bicyclic compound that belongs to the family of furan derivatives. Its molecular formula is C₆H₁₀O₄, and it has a molecular weight of 146.14 g/mol. The compound features two hydroxyl groups positioned at the 3 and 6 carbon atoms of the furan ring system, contributing to its diol classification. Hexahydrofuro[3,2-b]furan-3,6-diol is characterized by its high solubility in water and its potential for various chemical transformations due to the presence of these hydroxyl groups .

Bio-based Platform Molecule

Isosorbide's structure offers several advantages as a platform molecule for the development of bio-based materials. Being derived from renewable resources like starch, it presents a sustainable alternative to petroleum-based chemicals []. Research explores its potential in the synthesis of various biopolymers, including polyesters, polycarbonates, and polyurethane foams [, ].

These bio-based isosorbide-derived polymers hold promise for applications in packaging materials, textiles, and engineering thermoplastics due to their potential for biodegradability and performance similar to their traditional counterparts [, ].

Flame Retardants

Fire safety is a crucial aspect of material development. Research investigates the potential of isosorbide derivatives as flame retardants. By incorporating isosorbide units into polymers, scientists aim to improve their flame retardancy without compromising other properties []. This approach could lead to the development of safer and more environmentally friendly flame-retardant materials.

Typical for diols:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Ether Formation: Reaction with alkyl halides can yield ethers.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds or carboxylic acids under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with other compounds to form larger polymeric structures or cyclic compounds.

These reactions are significant for synthesizing derivatives that may have enhanced properties or functionalities .

Hexahydrofuro[3,2-b]furan-3,6-diol exhibits various biological activities. It has been investigated for its potential as a building block in biobased polymers and materials. Additionally, its structural characteristics suggest it may interact favorably in biological systems due to its hydrophilic nature and ability to form hydrogen bonds. This makes it a candidate for applications in drug delivery systems and as a biodegradable material .

The synthesis of hexahydrofuro[3,2-b]furan-3,6-diol typically involves the following methods:

  • Dehydration of Sorbitol: Isomannide can be synthesized from D-sorbitol through acid-catalyzed dehydration processes, yielding the bicyclic structure.
  • Hydrogenation of Glucose: Glucose can be hydrogenated to produce sorbitol, which can then be dehydrated to form hexahydrofuro[3,2-b]furan-3,6-diol.
  • Biochemical Pathways: Enzymatic methods may also be employed to produce this compound from renewable resources.

These methods highlight the compound's potential for sustainable production from biomass .

Hexahydrofuro[3,2-b]furan-3,6-diol has several applications:

  • Biobased Polymers: It serves as a monomer for synthesizing semi-aromatic polyesters that are used in various industrial applications due to their mechanical properties and biodegradability.
  • Flame Retardants: Derivatives of hexahydrofuro[3,2-b]furan-3,6-diol are explored as environmentally friendly alternatives in flame retardancy applications.
  • Pharmaceuticals: Its potential use as a drug delivery agent is being investigated due to its favorable solubility and reactivity profiles .

Interaction studies involving hexahydrofuro[3,2-b]furan-3,6-diol focus on its compatibility with other materials and its biological interactions. Research indicates that it can form stable complexes with various polymers and may enhance the mechanical properties of biobased materials. Additionally, studies on its interaction with biological systems are ongoing to assess its safety and efficacy in medical applications .

Hexahydrofuro[3,2-b]furan-3,6-diol shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Aspects
IsosorbideBicyclic structure with two hydroxyl groupsHigher hydrophilicity; widely used in pharmaceuticals
IsomannideSimilar bicyclic structureDerived from sorbitol; potential for biopolymer applications
1,4-DihydroxybutaneLinear chain structure with two hydroxyl groupsLess complex; used primarily in industrial applications

Hexahydrofuro[3,2-b]furan-3,6-diol is unique due to its specific bicyclic arrangement and dual hydroxyl positioning that enhances its reactivity compared to linear diols like 1,4-dihydroxybutane. This structural configuration allows for specialized applications in biobased materials and pharmaceuticals that are not achievable with simpler diols .

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

Wikipedia

Isomannide

Dates

Last modified: 08-20-2023

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